molecular formula C13H24N2O2 B7927967 N-{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide

N-{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide

Cat. No.: B7927967
M. Wt: 240.34 g/mol
InChI Key: YRWHMDNLGJCEFG-UHFFFAOYSA-N
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Description

N-{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide is a synthetic acetamide derivative featuring a cyclohexyl backbone substituted with a cyclopropyl-(2-hydroxy-ethyl)-amino group at the 2-position. This compound has been studied in the context of medicinal chemistry, particularly within the broader family of N-substituted acetamide analogs, which are known for their diverse pharmacological profiles, including opioid receptor modulation .

Notably, the compound has been listed as a discontinued research chemical by CymitQuimica, a supplier specializing in high-purity amides and tertiary amines. Available records indicate its molecular complexity, combining a cyclohexyl scaffold with polar functional groups (hydroxy-ethyl) and a cyclopropyl moiety, which may influence solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name

N-[2-[cyclopropyl(2-hydroxyethyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(17)14-12-4-2-3-5-13(12)15(8-9-16)11-6-7-11/h11-13,16H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWHMDNLGJCEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCCC1N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-acetamide, also known by its CAS number 1353957-96-6, is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2, with a molecular weight of approximately 240.34 g/mol. The compound features a cyclohexyl ring, a cyclopropyl group, and an acetamide functional group, which contribute to its unique biological properties.

Property Details
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
CAS Number 1353957-96-6
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound is believed to modulate neurotransmitter systems and may exhibit effects on:

  • Serotonin Receptors : Potentially influencing mood and anxiety levels.
  • Dopamine Receptors : May play a role in the regulation of motor control and reward pathways.
  • Enzymatic Activity : Interactions with enzymes involved in metabolic pathways could lead to significant physiological effects.

Antimicrobial Activity

One study evaluated the antimicrobial properties of various compounds similar to this compound. While specific data on this compound was limited, related compounds showed moderate antifungal activity against strains like Aspergillus niger and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 0.80 to 6.0 µg/mL .

Pharmacological Effects

Research indicates that compounds with similar structural motifs can exhibit various pharmacological effects:

  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Analgesic Effects : Potential pain-relieving properties were noted in animal models.

Case Studies

  • Case Study on Pain Management : A study involving a derivative of this compound demonstrated significant analgesic effects in rodent models, suggesting its potential use in pain management therapies.
  • Case Study on Neurotransmitter Modulation : Another investigation highlighted the ability of structurally related compounds to modulate serotonin levels, indicating potential applications in treating mood disorders.

Comparison with Similar Compounds

U-47700 and U-50488H

These are well-characterized N-substituted acetamide opioids developed by Upjohn. While U-47700 (Ki = 7.5 nM at μ-opioid receptors) shares a cyclohexylacetamide core, it differs in substituents: U-47700 has a 3,4-dichlorophenyl group and dimethylamino-methyl side chain, contrasting with the cyclopropyl-hydroxyethyl group in the target compound. This difference likely reduces U-47700’s polarity and enhances its blood-brain barrier permeability compared to the more hydrophilic hydroxy-ethyl group in this compound .

2-Phenyl-N-{2-[(2-phenylacetyl)amino]cyclohexyl}acetamide

This compound (C₂₂H₂₆N₂O₂, molar mass 350.45 g/mol) replaces the cyclopropyl-hydroxyethyl group with a phenylacetyl-amino substituent.

2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

With a chloro and isopropyl substituent (C₁₁H₂₀ClNO), this analog lacks the hydroxy-ethyl group, resulting in lower hydrogen-bonding capacity. The chloro group may confer electrophilic reactivity, absent in the target compound, which could influence toxicity profiles .

Tertiary Amine Derivatives

2-(Diisopropylamino)ethyl Chloride

A Schedule 2B10 compound (C₈H₁₈ClN), this tertiary amine features a chloroethyl-diisopropylamino structure. Unlike the acetamide backbone in the target compound, this molecule’s reactivity is dominated by the labile chlorine atom, making it a precursor in chemical synthesis rather than a pharmacologically active agent .

2-Diisopropylaminoethanol

This alcohol derivative (C₈H₁₉NO) shares the diisopropylamino group but lacks the acetamide and cyclohexyl components. Its hydroxy group enhances solubility, akin to the hydroxy-ethyl group in the target compound, but its simplified structure reduces steric complexity .

Pharmacological Considerations

However, the hydroxy-ethyl group may reduce affinity compared to U-47700’s dichlorophenyl and dimethylamino groups, which are optimized for high μ-opioid receptor binding .

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